Magainin-AM2
Description
Discovery and Classification within Amphibian Host Defense Peptides (HDPs)
Host Defense Peptides (HDPs) are crucial components of the innate immune system in a vast range of organisms, providing a first line of defense against pathogenic microbes. Amphibians, in particular, possess a robust arsenal (B13267) of these peptides in their dermal secretions.
Origin from Xenopus amieti Skin Secretions
Magainin-AM2 was first identified through peptidomic analysis of skin secretions from the Volcano clawed frog, Xenopus amieti. mdpi.comnih.govnih.gov This octoploid species of frog, native to the volcanic highlands of Cameroon, produces a variety of peptides as a defense mechanism. nih.gov The discovery of this compound was part of a broader investigation into the orthologs of previously known amphibian peptides. mdpi.comnih.govnih.gov In these secretions, this compound was found to be the most abundant of the magainin-related peptides. nih.gov
Relation to the Broader Magainin Peptide Family
This compound is an ortholog of the well-established magainin peptide family, originally discovered in the skin of the African clawed frog, Xenopus laevis. nih.govplos.orgmdpi.com The magainin family is characterized by cationic, amphipathic peptides, typically 21-27 amino acids in length, that exhibit broad-spectrum antimicrobial activity. nih.govfrontiersin.org These peptides are known to interact with and disrupt the cell membranes of bacteria, fungi, and protozoa. nih.govfrontiersin.org this compound, a 23-mer peptide, shares structural similarities with other members of this family, such as Magainin-2, but possesses a unique amino acid sequence: GVSKILHSAGKFGKAFLGEIMKS. researchgate.netuel.ac.uk This distinct sequence is responsible for its specific biological activity profile.
Academic Significance as a Multifunctional Bioactive Compound
The academic significance of this compound lies in its dual functionality. While many HDPs are primarily studied for their antimicrobial properties, this compound has demonstrated notable effects on metabolic regulation, positioning it as a compound of interest in multiple research fields. uel.ac.uk This dual role makes it a valuable subject for understanding the evolution of peptide function and for the potential development of new therapeutic agents with combined activities. nih.gov Its distinct properties, when compared to its analog Magainin-AM1, particularly its superior insulin-releasing capabilities, have further fueled research into its mechanisms of action. nih.govresearchgate.net
Overview of Research Domains: Antimicrobial and Metabolic Regulation
Research into this compound is primarily concentrated in two key domains: its efficacy as an antimicrobial agent and its role in metabolic control.
The antimicrobial investigations have revealed that this compound exhibits weak activity against Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus. researchgate.net This is in contrast to some other members of the magainin family that show more potent antimicrobial effects.
Conversely, the research into its metabolic regulatory functions has yielded more promising results. Studies have shown that this compound can stimulate the release of insulin (B600854) from pancreatic β-cells and enhance the secretion of glucagon-like peptide-1 (GLP-1), an important hormone in glucose homeostasis. nih.govuel.ac.uk These findings suggest that this compound could have potential applications in the management of metabolic disorders like type 2 diabetes. nih.govresearchgate.net
Detailed Research Findings
Antimicrobial Activity
Research indicates that this compound has limited antimicrobial efficacy against common bacterial strains.
| Microorganism | Activity Level | Reference |
| Escherichia coli | Weak | researchgate.net |
| Staphylococcus aureus | Weak | researchgate.net |
Metabolic Regulation
Studies on the metabolic effects of this compound have demonstrated its ability to modulate key hormones involved in glucose control.
This compound has been shown to stimulate insulin secretion from BRIN-BD11 clonal β-cells in a concentration-dependent manner. uel.ac.uk It has been noted to be more potent in this regard than its counterpart, Magainin-AM1. nih.govresearchgate.net
| Concentration Range | Effect on Insulin Secretion | Cell Line | Reference |
| 3 nM to 3 µM | Concentration-dependent stimulation | BRIN-BD11 cells | uel.ac.uk |
The mechanism for this insulinotropic action involves cell membrane depolarization and an increase in intracellular calcium concentration. mdpi.com
This compound also stimulates the release of GLP-1 from GLUTag cells, with a significant effect observed at nanomolar concentrations.
| Concentration | Effect on GLP-1 Secretion | Cell Line | Reference |
| 1 nM | Significant stimulation | GLUTag cells | nih.gov |
| ≥300 nM | Significant stimulation | GLUTag cells | nih.gov |
Properties
bioactivity |
Gram-, |
|---|---|
sequence |
GSKILHSAGKFGKAFLGEINKS |
Origin of Product |
United States |
Research into the Biological Activities of Magainin Am2
Investigations into Antimicrobial Activity Spectrum
The primary function of magainin peptides is their ability to kill a broad range of microorganisms, including bacteria, fungi, and viruses. sb-peptide.comnih.gov This activity is generally attributed to their ability to disrupt the integrity of microbial cell membranes. sb-peptide.commdpi.com
Studies on Gram-Positive Bacterial Strains
Research has shown that the magainin family of peptides, including Magainin-AM2, exhibits activity against Gram-positive bacteria. nih.govmdpi.com While some studies indicate that this compound itself has weak activity against Staphylococcus aureus, a common Gram-positive bacterium, synthetic modifications to the peptide structure can significantly enhance its potency. researchgate.netnih.gov The mechanism of action involves the permeabilization of the bacterial cell membrane. core.ac.uk The positive charge of the peptide is attracted to the negatively charged components of the bacterial cell wall, leading to membrane disruption and cell death. core.ac.uknih.gov
Studies on Gram-Negative Bacterial Strains (e.g., E. coli, Acinetobacter baumannii)
This compound has demonstrated notable activity against several Gram-negative bacterial strains. researchgate.netmdpi.comnih.gov
Escherichia coli : While some findings suggest weak activity of the natural form of this compound against E. coli, modifications to the peptide, such as increasing its positive charge, have been shown to significantly boost its antibacterial effects. researchgate.netnih.gov The interaction of magainin peptides with the outer and inner membranes of E. coli leads to the formation of blebs on the cell surface and increased membrane permeability. nih.gov
Acinetobacter baumannii : this compound has shown promising activity against Acinetobacter baumannii, a challenging multidrug-resistant pathogen. mdpi.comnih.govmdpi.com Studies have reported that this compound can effectively inhibit the growth of A. baumannii strains with a minimum inhibitory concentration (MIC) of ≤25μM. researchgate.net Furthermore, Magainin-2, a closely related peptide, has demonstrated excellent antibacterial activity against A. baumannii, even in drug-resistant strains. mdpi.comnih.gov
The table below summarizes the antimicrobial activity of Magainin-2 against various bacterial strains.
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | Gram-Positive | - | researchgate.net |
| Escherichia coli | Gram-Negative | Weak activity | researchgate.net |
| Acinetobacter baumannii | Gram-Negative | ≤25μM | researchgate.net |
| Klebsiella pneumoniae | Gram-Negative | ≤25μM | researchgate.net |
| Pseudomonas aeruginosa | Gram-Negative | ≤25μM | researchgate.net |
Research on Anti-Biofilm Properties
Bacterial biofilms are structured communities of bacteria that are notoriously difficult to eradicate. Magainin-2 has been shown to possess significant anti-biofilm properties against Acinetobacter baumannii. researchgate.netmdpi.comnih.gov It can both inhibit the formation of biofilms and disrupt established ones. mdpi.comnih.gov For instance, at a concentration of 4 µM, magainin-2 was found to inhibit biofilm formation in resistant strains of A. baumannii. researchgate.netmdpi.com At higher concentrations (128 to 256 µM), it was able to significantly reduce pre-formed biofilms. researchgate.netmdpi.com
Exploration of Antifungal and Antiviral Activity (within the Magainin family context)
The magainin family of peptides exhibits a broad spectrum of antimicrobial activity that extends to fungi and viruses. mdpi.comsb-peptide.comnih.gov
Antifungal Activity : Magainins are effective against various fungal pathogens. mdpi.comsb-peptide.com For example, Magainin-1 has demonstrated antifungal activity against Candida albicans. sb-peptide.com Histatin 5, another antimicrobial peptide, shows potent antifungal activity against pathogens like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. mdpi.com
Antiviral Activity : Some magainins have also been reported to have antiviral properties. sb-peptide.comnih.govnih.gov Magainin I and II have shown inhibitory action against Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2). nih.gov
Studies on Differential Cell Selectivity (e.g., Bacterial vs. Mammalian Cell Interactions)
A key feature of magainin peptides is their ability to selectively target microbial cells over mammalian cells. core.ac.uknih.gov This selectivity is largely due to differences in the composition and charge of the cell membranes. core.ac.uknih.gov Bacterial membranes are rich in negatively charged phospholipids (B1166683), which attract the positively charged magainin peptides. core.ac.uknih.gov In contrast, the outer leaflet of mammalian cell membranes is primarily composed of zwitterionic phospholipids and contains cholesterol, which reduces the membrane's susceptibility to magainin. nih.gov
However, this selectivity is not absolute. At high concentrations, magainins can be toxic to mammalian cells. core.ac.uk Studies using a dye-labeled magainin have visually demonstrated its preferential binding to Staphylococcus aureus over surrounding epithelial cells. core.ac.uk Research on F5W-magainin 2, an analog of magainin 2, revealed different modes of membrane permeabilization in bacterial and mammalian cells. In Bacillus megaterium, it formed pores with a diameter of approximately 2.8 nm, whereas in Chinese hamster ovary (CHO-K1) cells, it caused significant membrane perturbation, allowing the entry of much larger molecules. nih.govxenbase.org
Research into Metabolic Regulation and Anti-diabetic Potential (Preclinical Models)
Recent research has uncovered a novel role for this compound in metabolic regulation, suggesting its potential as an anti-diabetic agent. researchgate.netresearchgate.netjppcm.orguel.ac.uk
Preclinical studies in high-fat-fed mice, a model for obesity and insulin (B600854) resistance, have shown that administration of this compound can improve glucose homeostasis. researchgate.netresearchgate.netnih.gov Treatment with this compound resulted in enhanced insulin release and improved glucose tolerance. researchgate.netnih.gov The peptide was also found to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that plays a crucial role in regulating blood sugar levels. researchgate.net
In vitro studies using clonal pancreatic beta-cells (BRIN-BD11) and isolated mouse islets have further elucidated the mechanism of action. This compound was shown to stimulate insulin release in a concentration-dependent manner. researchgate.net This effect is associated with membrane depolarization and an increase in intracellular calcium levels in the beta-cells. researchgate.net
The table below summarizes the key findings from preclinical studies on the anti-diabetic potential of this compound.
| Study Model | Key Findings | Reference |
| High-fat fed mice | Improved glucose tolerance and insulin sensitivity. researchgate.netresearchgate.netnih.gov | researchgate.netresearchgate.netnih.gov |
| High-fat fed mice | Enhanced insulin release. researchgate.netnih.gov | researchgate.netnih.gov |
| GLUTag murine enteroendocrine cells | Stimulated GLP-1 release. researchgate.net | researchgate.net |
| BRIN-BD11 clonal beta-cells | Concentration-dependent stimulation of insulin release. researchgate.net | researchgate.net |
| BRIN-BD11 clonal beta-cells | Induced membrane depolarization and increased intracellular calcium. researchgate.net | researchgate.net |
Studies on Insulin Secretion Modulation
The insulinotropic properties of this compound have been a primary focus of investigation, with studies utilizing both pancreatic beta-cell lines and isolated islets to elucidate its mechanisms of action.
Research using Pancreatic Beta-Cell Lines (e.g., BRIN-BD11)
In vitro studies using the clonal pancreatic beta-cell line BRIN-BD11 have consistently demonstrated the potent insulin-releasing capabilities of this compound. researchgate.netnih.gov Research has shown that this compound stimulates insulin secretion in a concentration-dependent manner. uel.ac.uk For instance, significant stimulation of insulin release from BRIN-BD11 cells has been observed at concentrations as low as 3 nM, with this effect increasing up to a concentration of 3 µM without inducing cytotoxicity. researchgate.netuel.ac.uk
Compared to its counterpart, Magainin-AM1, this compound has been found to be more potent, eliciting a greater maximal response in stimulating the rate of insulin release from BRIN-BD11 cells. researchgate.netuel.ac.uk The mechanism underlying this insulinotropic action involves the depolarization of the cell membrane and an increase in intracellular calcium concentrations. researchgate.netnih.gov Specifically, the insulin-releasing actions of this compound are significantly diminished by the chelation of extracellular calcium and by the presence of diazoxide (B193173) or verapamil, which are modulators of ion channels. researchgate.netnih.gov This suggests that the peptide's effect is largely mediated through the K-ATP-dependent pathway. researchgate.net
Investigations in Isolated Islets
The insulin-stimulatory effects of this compound have been further corroborated in studies using isolated mouse pancreatic islets. researchgate.netnih.gov These investigations confirm the findings from cell line studies, showing that this compound effectively enhances insulin secretion from primary islet cells. mdpi.com This provides a more physiologically relevant context, reinforcing the peptide's potential as a direct modulator of beta-cell function. smolecule.com The response in isolated islets also appears to be superior to that of Magainin-AM1. researchgate.netuel.ac.uk
Investigations into Incretin Hormone Secretion (e.g., Glucagon-Like Peptide-1 (GLP-1) from GLUTag cells)
Beyond its direct effects on pancreatic beta-cells, this compound has been shown to influence the secretion of incretin hormones, which play a crucial role in glucose homeostasis. Studies using the murine enteroendocrine GLUTag cell line, a model for studying GLP-1 secretion, have revealed that this compound can stimulate the release of Glucagon-Like Peptide-1 (GLP-1). jppcm.orgnih.gov
This compound, along with other frog skin peptides, significantly stimulates GLP-1 release at concentrations of 300 nM and above, without compromising cell membrane integrity. mdpi.com Among the peptides tested, this compound demonstrated notable potency, with a minimum effective concentration for significant stimulation at 1 nM. This dual action of directly stimulating insulin secretion and promoting the release of GLP-1, a potent insulin secretagogue, highlights the therapeutic potential of this compound for type 2 diabetes.
Preclinical Assessment of Glucose Homeostasis Improvement in Animal Models (e.g., High-Fat Fed Mice)
The promising in vitro results have been translated into preclinical animal models, where this compound has demonstrated significant improvements in glucose homeostasis. In high-fat diet-fed mice, a model for diet-induced obesity and insulin resistance, administration of this compound led to marked enhancements in glucose tolerance and insulin sensitivity. nih.govresearchgate.netnih.gov
Research on Beta-Cell Proliferation and Apoptosis in Preclinical Settings
The long-term health and function of pancreatic beta-cells are critical for maintaining glucose homeostasis. Research suggests that this compound may have beneficial effects on beta-cell mass by influencing both proliferation and apoptosis. nih.govnih.gov
Studies indicate that by stimulating the release of GLP-1, this compound can indirectly promote beta-cell mass maintenance by inhibiting apoptosis and enhancing cell proliferation. nih.gov In a study involving streptozotocin (B1681764) (STZ)-damaged mouse pancreas, treatment with this compound resulted in a significant increase in the total count of insulin-positive cells per islet. nih.govnih.gov This suggests a regenerative potential, possibly through the trans-differentiation of other pancreatic cell types into functional beta-like cells. nih.govnih.gov The promotion of beta-cell proliferation and survival is a key attribute for any potential long-term diabetes therapy. oatext.com
Exploration of Gene Expression Modulation in Metabolic Pathways
The beneficial metabolic effects of this compound may be underpinned by its ability to modulate the expression of key genes involved in metabolic pathways. uel.ac.uk
In studies evaluating the effects of this compound, particularly in combination with other anti-diabetic agents, changes in gene expression have been observed. uel.ac.ukuel.ac.uk For instance, research has highlighted an increase in the expression of genes encoding for insulin and those involved in beta-cell proliferation. uel.ac.uk Furthermore, in a model of STZ-induced diabetes, treatment with this compound led to a significant increase in the expression of paired box 4 (Pax4), a key transcription factor involved in the conversion of alpha-cells to beta-like cells. nih.govnih.gov Additionally, the expression of proteins involved in cell proliferation and differentiation, such as P-S6 and extracellular signal-regulated kinases 1 and 2 (ERK1/2), was also upregulated. nih.gov These findings suggest that this compound can influence cellular signaling at the genetic level to promote a healthier metabolic profile.
Immunomodulatory Aspects within Metabolic Research Contexts
This compound, an antimicrobial peptide originally isolated from the skin of the African frog Xenopus amieti, has demonstrated notable immunomodulatory and metabolic activities in preclinical studies. uel.ac.uknih.govresearchgate.netfrontiersin.org Research has primarily focused on its potential as a therapeutic agent for type 2 diabetes due to its multifaceted effects on glucose homeostasis and insulin regulation. nih.govnih.gov
Studies have shown that this compound can stimulate the release of insulin from pancreatic beta cells. researchgate.net This insulinotropic effect is a key component of its potential anti-diabetic properties. Furthermore, this compound has been observed to improve glucose tolerance and insulin sensitivity in animal models of diet-induced obesity and insulin resistance. nih.govnih.gov
In the context of immunomodulation, this compound, along with other frog skin-derived peptides, has been found to stimulate the secretion of glucagon-like peptide-1 (GLP-1). frontiersin.org GLP-1 is an incretin hormone with a well-established role in potentiating glucose-stimulated insulin secretion and has known immunomodulatory functions. frontiersin.org
Table 1: Summary of Preclinical Immunomodulatory and Metabolic Research on this compound
| Area of Investigation | Model System | Key Findings | Reference |
|---|---|---|---|
| Insulin Secretion | BRIN-BD11 clonal beta cells, mouse islets | Stimulated insulin release. | researchgate.net |
| Glucose Homeostasis | High-fat diet-induced obese mice | Improved glucose tolerance and insulin sensitivity. | nih.gov |
| GLP-1 Secretion | GLUTag murine enteroendocrine cells | Stimulated the release of GLP-1. | frontiersin.org |
| Fat Deposition | High-fat diet-induced obese mice | Significantly reduced fat deposition. | nih.gov |
| Hybrid Peptide Activity | BRIN-BD11 cells, isolated islets | Combination with exendin-4 (B13836491) enhanced insulin secretion. | uel.ac.uk |
| Anti-inflammatory Effects | Bone-marrow derived dendritic cells | Promoted an anti-inflammatory environment. | uel.ac.uk |
Other Investigated Biological Activities (Preclinical Focus)
Research on Antitumor Effects
The antitumor potential of the magainin family of peptides, including analogs and related compounds, has been a subject of preclinical investigation. global-sci.orgexplorationpub.comoncotarget.com These peptides have demonstrated selective cytotoxic effects against various cancer cell lines while showing minimal toxicity towards normal cells. oncotarget.commdpi.com
Magainin II, a closely related peptide, has been shown to inhibit the proliferation of bladder cancer cells in a dose-dependent manner. nih.gov The mechanism of action is believed to involve the formation of pores in the cancer cell membrane, leading to cell lysis. explorationpub.comnih.gov Scanning electron microscopy has visualized this lethal membrane perforation in bladder cancer cells, an effect not observed in normal fibroblasts. nih.gov
Studies have reported that magainins can lyse a range of murine and human cancer cells. explorationpub.com For instance, a derivative of magainin demonstrated the ability to eliminate a majority of human melanoma cell xenografts in an immune-deficient mouse model. global-sci.org Furthermore, Magainin II has shown efficacy against lung cancer cell lines. explorationpub.com However, its activity against human breast cancer cells (MDA-MB-231) was not as effective. mdpi.com
The selective anticancer activity of magainins is attributed to differences in the cell membrane composition between cancerous and normal cells. global-sci.org
Table 2: Preclinical Antitumor Research on the Magainin Family
| Peptide/Analog | Cancer Cell Line/Model | Observed Effect | Reference |
|---|---|---|---|
| Magainin II | Bladder Cancer Cells (RT4, 647V, 486P) | Inhibited cell proliferation, induced cell lysis via pore formation. | nih.gov |
| Magainin (D-amino acid derivative) | Human Melanoma Cell Xenografts (in mice) | Dramatically eliminated the majority of xenografts. | global-sci.org |
| Magainin II | Lung Cancer Cell Line (A549) | Inhibited cancer cell proliferation. | explorationpub.commdpi.com |
| Magainin 2 and analogues | Hematopoietic and Solid Tumor Cells | Demonstrated selective cytotoxic effects. | oncotarget.com |
Spermicidal Activity Studies (within the Magainin family context)
The magainin family of peptides has been investigated for its spermicidal properties, suggesting potential as a component of a vaginal contraceptive. nih.govnih.govresearchgate.net In vitro studies have demonstrated that magainins can effectively immobilize spermatozoa from various species, including rats and humans. nih.gov
Research on Magainin-A, a synthetic analog, showed a dose-dependent inhibition of sperm motility. nih.gov The minimum concentration of Magainin-A required to immobilize rat and human spermatozoa within 20 seconds was determined to be 100 µg/ml and 200 µg/ml, respectively. nih.gov In vivo studies in rats indicated that intravaginal application of Magainin-A effectively arrested sperm motility and prevented conception without causing abnormalities in the estrous cycle. nih.gov
Similarly, Magainin II has been shown to inhibit human sperm motility, with 50% inhibition at 35 µg/ml and 100% inhibition at 75 µg/ml. google.com The dual action of antimicrobial and spermicidal activity positions magainins as potentially beneficial for vaginal health. nih.govgoogle.com Preclinical evaluations of Magainin-A in bonnet monkeys also demonstrated complete sperm immobilization. researchgate.net
The mechanism of spermicidal action is believed to be the disruption of the sperm's plasma membrane, leading to a loss of motility and viability. innovareacademics.in
Table 3: Spermicidal Activity of the Magainin Family of Peptides
| Peptide | Sperm Type | Key Finding | Reference |
|---|---|---|---|
| Magainin-A | Rat and Human | Dose-dependent immobilization of spermatozoa. | nih.gov |
| Magainin-A | Rat (in vivo) | Arrested sperm motility and prevented conception. | nih.gov |
| Magainin II | Human | 100% inhibition of sperm motility at 75 µg/ml. | google.com |
| Magainin-A | Bonnet Monkey (Macaca radiata) | Complete sperm immobilization in vitro. | researchgate.net |
Elucidation of Magainin Am2 Mechanisms of Action
Molecular Mechanisms of Antimicrobial Action
The antimicrobial activity of Magainin-AM2 is a direct consequence of its ability to selectively recognize and compromise the integrity of bacterial cell membranes. This process involves a series of molecular interactions and structural rearrangements that culminate in the loss of essential cellular functions.
The initial and most critical step in the mechanism of this compound is its binding to the target cell membrane. This interaction is governed by a combination of electrostatic and hydrophobic forces, which also dictates the peptide's selectivity for microbial over mammalian cells. frontiersin.orgcore.ac.uk
This compound is a cationic peptide, meaning it carries a net positive charge at physiological pH. scispace.com This positive charge is a key determinant in its initial attraction to the negatively charged outer surface of bacterial membranes. frontiersin.orgcore.ac.uk The electrostatic interactions between the positively charged amino acid residues of this compound and the anionic components of the bacterial lipid bilayer are the primary driving force for its accumulation at the membrane surface. core.ac.uknih.govnih.gov
Once localized at the membrane interface, hydrophobic interactions come into play. This compound, like other magainins, can adopt an α-helical structure that is amphipathic, possessing both a hydrophobic and a hydrophilic face. scispace.com The hydrophobic face of the helix interacts favorably with the non-polar acyl chains within the core of the lipid bilayer, while the hydrophilic face remains associated with the polar head groups and the aqueous environment. core.ac.uknih.govcollectionscanada.ca This dual nature of interaction anchors the peptide to the membrane and is a prerequisite for its subsequent disruptive actions. scholaris.ca Studies have shown that both electrostatic and hydrophobic interactions are crucial, with an increase in the peptide's positive charge enhancing binding to negatively charged membranes. nih.gov
| Interaction Type | Description | Key Molecular Components Involved | Significance |
|---|---|---|---|
| Electrostatic | Initial attraction and binding of the cationic peptide to the anionic membrane surface. | Positively charged residues (e.g., Lysine) on this compound; negatively charged lipid headgroups (e.g., Phosphatidylglycerol) on bacterial membranes. | Drives the initial accumulation of the peptide at the target membrane, contributing to selectivity. core.ac.uknih.govnih.gov |
| Hydrophobic | Insertion and stabilization of the peptide's amphipathic helix within the lipid bilayer. | Non-polar amino acid residues on this compound; hydrocarbon tails of membrane lipids. | Anchors the peptide in the membrane, facilitating subsequent pore formation. core.ac.uknih.govcollectionscanada.cascholaris.ca |
The lipid composition of the target membrane plays a pivotal role in the selectivity and efficacy of this compound. core.ac.uk Bacterial membranes are typically rich in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG) and cardiolipin, which impart a net negative charge to the surface. scispace.comresearchgate.net This contrasts with the outer leaflet of mammalian cell membranes, which is predominantly composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine (PC) and sphingomyelin, and also contains cholesterol. scispace.comresearchgate.netnih.gov
The high concentration of anionic lipids in bacterial membranes creates a strong electrostatic attraction for the cationic this compound, leading to its preferential binding. core.ac.uknih.govnih.gov In contrast, the lack of a significant negative charge on the surface of mammalian cells results in much weaker interactions. nih.gov Furthermore, the presence of cholesterol in eukaryotic membranes has been shown to stabilize the lipid bilayer and reduce the susceptibility of the membrane to disruption by magainins. researchgate.netnih.gov The requirement for acidic phospholipids for effective action has been demonstrated, as magainin's activity against zwitterionic phospholipids is extremely weak. nih.gov This differential lipid composition is a fundamental reason for the selective toxicity of this compound towards bacteria. core.ac.uk
Following binding and insertion into the membrane, this compound molecules aggregate and induce the formation of pores, which are channels that traverse the lipid bilayer. This permeabilization of the membrane is the ultimate cause of cell death.
The most widely accepted mechanism for pore formation by magainins, including this compound, is the "toroidal pore" or "wormhole" model. frontiersin.orgnih.govbiophysics-reports.org In this model, a number of peptide molecules, along with the polar head groups of the surrounding lipid molecules, curve inwards to form a continuous channel through the membrane. scispace.comrug.nlnih.gov This creates a water-filled pore where the water core is lined by both the hydrophilic faces of the peptide helices and the lipid headgroups. biophysics-reports.org
Key features of the toroidal pore include:
The peptides are always in contact with the lipid headgroups.
The membrane bends back on itself, creating a pore without exposing the hydrophobic core of the bilayer to the aqueous environment.
This structure allows for the passage of water, ions, and other small molecules across the membrane.
The formation of these pores is a cooperative process, requiring a critical threshold concentration of the peptide on the membrane surface. biophysics-reports.orgrug.nl
Molecular dynamics simulations and experimental studies have provided evidence supporting the formation of toroidal pores by magainins. scispace.comrug.nlplos.orgcore.ac.uk These pores are dynamic structures, and their formation is often transient. nih.gov It has been suggested that the formation of these pores involves 4 to 7 magainin peptides and results in pores with a diameter of approximately 70-80 Å. plos.orgmdpi.com
| Pore Model | Key Characteristics | Supporting Evidence |
|---|---|---|
| Toroidal Pore | - Peptides and lipid headgroups line the pore.
| - Molecular dynamics simulations. scispace.comrug.nlnih.gov |
The formation of ion-permeable pores by this compound leads to a rapid dissipation of the electrochemical gradients across the bacterial membrane. nih.govresearchgate.net Bacterial cells maintain a membrane potential, which is essential for numerous cellular processes, including ATP synthesis, active transport, and motility.
The influx and efflux of ions through the newly formed pores cause a collapse of this membrane potential, a process known as membrane depolarization. researchgate.netresearchgate.net The immediate consequence of this is the efflux of intracellular potassium ions (K+) and the influx of other ions, disrupting the cell's osmotic balance. nih.gov This depolarization is a critical step in the bactericidal action of this compound, as it swiftly incapacitates the cell and leads to the cessation of vital metabolic activities. nih.govresearchgate.netbiorxiv.org Studies have shown that treatment of E. coli with magainin 2 leads to an immediate efflux of intracellular K+ ions, coinciding with cell death. nih.gov
Toroidal Pore Model Investigations
Interaction with Bacterial Cellular Components
The antimicrobial activity of this compound, like other magainins, is not solely limited to membrane disruption. Research indicates that these peptides can interact with specific bacterial cellular components, contributing to their potent bactericidal effects. While many antimicrobial peptides (AMPs) are known to be membrane-active, a growing body of evidence shows that they can also translocate across the bacterial membrane to engage with intracellular targets, disrupting processes vital for survival. frontiersin.orgnih.govmdpi.com The structural transition of magainins from a disordered state in an aqueous environment to an amphipathic α-helical conformation upon interacting with bacterial membranes is considered crucial for this translocation and subsequent interaction with internal components. mdpi.com
A significant target for magainin peptides is the outer membrane protein (OMP) biogenesis machinery, particularly the β-barrel assembly machinery (BAM) complex, which is essential for bacterial survival and is absent in humans. frontiersin.orgnih.gov Studies on the closely related peptide, Magainin-2, have provided detailed insights into this interaction. Functional proteomics experiments have identified the BAM complex as a primary target of Magainin-2 in Escherichia coli. mdpi.com
Research has demonstrated that Magainin-2 can specifically interact with BamA, the central protein component of the BAM complex responsible for the insertion and folding of nascent OMPs into the outer membrane. frontiersin.orgnih.govresearchgate.net In silico modeling, along with in vitro fluorescence binding and light scattering experiments, confirmed the formation of a stable complex between Magainin-2 and a recombinant form of BamA, indicating a high affinity between the two. frontiersin.orgnih.govresearchgate.net The functional consequence of this interaction is the impairment of proper OMP folding and insertion. mdpi.com This was experimentally verified by observing a time-dependent decrease in the production of outer membrane proteins, such as OmpA and OmpF, in E. coli following incubation with Magainin-2. frontiersin.orgnih.govresearchgate.net This interference with the BAM complex weakens the bacterial defense system, making the organism more susceptible to stress. mdpi.com
| Study Focus | Key Findings | Experimental Approaches | References |
| Magainin-2 and BamA Interaction | Magainin-2 forms a stable, high-affinity complex with BamA, the central component of the β-barrel assembly machinery (BAM) complex. | In silico molecular modeling, in vitro fluorescence binding, Light Scattering experiments. | frontiersin.orgnih.govresearchgate.net |
| Functional Impact of Interaction | The interaction impairs the folding and insertion of outer membrane proteins (OMPs). | Western blot analysis, Quantitative tandem mass spectrometry (MRM scan mode). | frontiersin.orgresearchgate.netnih.gov |
| Effect on OMP Levels | A gradual decrease in the production of OMPs (OmpA and OmpF) was observed in E. coli after treatment with Magainin-2. | Western blot, Mass Spectrometry. | frontiersin.orgresearchgate.net |
Beyond the outer membrane, evidence suggests that once magainins penetrate the cell, they can disrupt essential intracellular processes. frontiersin.orgnih.govjmbfs.org While the primary mechanism for many AMPs is membrane permeabilization through models like the "toroidal-pore" mechanism, this action can also facilitate entry into the cytoplasm to reach internal targets. mdpi.comjmb.or.kr The ability of AMPs to accumulate within the cell and interfere with normal functions like metabolism, cell division, or the synthesis of DNA, RNA, and proteins is a critical aspect of their bactericidal activity. mdpi.comjmbfs.org For Magainin-2, it has been proposed that it can induce a process akin to apoptosis in E. coli. jmb.or.kr In this context, the RecA protein, which is fundamental for the DNA repair and SOS response in bacteria, has been suggested as a potential key player in Magainin-2-induced cell death. jmb.or.kr
Studies on Outer Membrane Protein Biogenesis Complex (e.g., BamA in E. coli)
Cellular and Molecular Mechanisms in Metabolic Regulation
This compound has demonstrated significant potential in metabolic regulation, particularly in improving glucose homeostasis. researchgate.netnih.gov Its antidiabetic properties are attributed to its ability to modulate key cellular and molecular pathways involved in insulin (B600854) secretion from pancreatic beta-cells. nih.govsmolecule.com
The insulinotropic action of this compound involves the depolarization of the beta-cell membrane and the subsequent modulation of ion channel activity and intracellular signaling cascades. researchgate.netnih.gov This mechanism is a hallmark of many insulin secretagogues, which trigger insulin release by altering the electrical potential across the beta-cell membrane.
A substantial body of research indicates that the insulin-releasing effects of this compound are largely mediated through the ATP-sensitive potassium (K-ATP) channel-dependent pathway. researchgate.netresearchgate.net In pancreatic beta-cells, K-ATP channels are crucial for linking glucose metabolism to cell membrane potential. mdpi.com When glucose levels are high, the subsequent rise in intracellular ATP leads to the closure of these channels, causing membrane depolarization. mdpi.com
Studies using the clonal beta-cell line BRIN-BD11 have shown that this compound stimulates insulin release in a concentration-dependent manner. researchgate.net The involvement of the K-ATP channel was confirmed in experiments using diazoxide (B193173), a K-ATP channel opener. The addition of diazoxide significantly diminished the insulinotropic effects of this compound, demonstrating that the peptide's action is dependent on the closure of these channels to initiate membrane depolarization. researchgate.net
| Experimental Condition | Observation | Inferred Mechanism | References |
| This compound on BRIN-BD11 cells | Concentration-dependent stimulation of insulin release. | Direct or indirect insulinotropic effect. | researchgate.netresearchgate.net |
| This compound + Diazoxide (K-ATP channel opener) | The insulin-releasing action of this compound was significantly reduced. | The mechanism is dependent on the K-ATP channel pathway. | researchgate.net |
| This compound + Verapamil (L-type Ca2+ channel blocker) | The insulin-releasing action of this compound was significantly reduced. | The mechanism requires influx of extracellular calcium through L-type channels. | researchgate.net |
Following membrane depolarization initiated by K-ATP channel closure, the next critical step in insulin secretion is an increase in the concentration of intracellular calcium ([Ca²⁺]i). mdpi.com this compound has been shown to directly influence this process. researchgate.netnih.gov
Studies have demonstrated that this compound induces a significant increase in [Ca²⁺]i in BRIN-BD11 beta-cells. researchgate.net This elevation in calcium is a direct consequence of the membrane depolarization caused by the peptide. The depolarization activates voltage-dependent calcium channels (VDCCs), primarily of the L-type, leading to an influx of extracellular calcium into the cell. uel.ac.uk The essential role of this calcium influx was confirmed by experiments where the insulinotropic action of this compound was significantly attenuated by the chelation of extracellular Ca²⁺ or by the addition of verapamil, a blocker of L-type VDCCs. researchgate.net This influx of calcium is the primary trigger for the exocytosis of insulin-containing granules. nih.gov
K-ATP Channel Dependent Pathway Research
Pathways of Incretin (B1656795) Release Stimulation
This compound, an antimicrobial peptide originally isolated from the skin of the African clawed frog Xenopus amieti, has demonstrated significant potential in stimulating the release of incretin hormones, which are crucial for glucose homeostasis. researchgate.netuel.ac.uk Incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from enteroendocrine cells in the intestine following food intake and act to enhance glucose-stimulated insulin secretion from pancreatic β-cells. nih.gov
The primary mechanism by which this compound stimulates incretin release involves its interaction with the cell membrane of enteroendocrine cells. nih.gov Studies on murine GLUTag enteroendocrine cells have shown that this compound can induce the secretion of GLP-1. researchgate.net This action is attributed to the peptide's ability to cause membrane depolarization and increase intracellular calcium concentrations. nih.govbenthamdirect.com The influx of calcium is a key trigger for the exocytosis of hormone-containing granules from these cells. nih.gov
The process of incretin release is generally triggered by nutrient sensing pathways that lead to an increase in intracellular calcium. nih.gov While the precise receptors for this compound on enteroendocrine cells are not fully elucidated, its ability to depolarize the cell membrane suggests a mechanism that bypasses some of the initial nutrient-sensing steps and directly initiates the final common pathway of calcium-dependent hormone release. nih.govbenthamdirect.com
Effects on Cellular Metabolism and Gene Expression Profiling
Gene expression studies have provided further insight into the molecular mechanisms of this compound's action. In streptozotocin (B1681764) (STZ)-treated diabetic mice, a model for type 1 diabetes, treatment with this compound, particularly when followed by Growth Hormone (GH), led to significant changes in the expression of genes involved in pancreatic β-cell proliferation and differentiation. nih.govresearchgate.net
A key finding is the upregulation of Paired box 4 (PAX4), a transcription factor essential for the conversion of α-cells to β-like cells. nih.govnih.gov In normal mice treated with this compound and GH, PAX4 expression increased by 1.43-fold, and in diabetic mice, the increase was even more pronounced at 2.21-fold. nih.govnih.gov This indicates a potential for this compound to promote the regeneration of insulin-producing cells.
Furthermore, the expression of signaling molecules crucial for cell proliferation and differentiation, such as P-S6 and extracellular signal-regulated kinases 1 and 2 (ERK1/2), was also significantly increased in diabetic mice treated with this compound and GH. nih.govresearchgate.net Specifically, the expression of these proteins increased by 3.27-fold and 2.19-fold, respectively, compared to untreated diabetic controls. nih.gov These pathways are known to be involved in cell growth and survival, and their activation by this compound further supports its role in β-cell regeneration. nih.gov
In the context of antimicrobial resistance, studies on Escherichia coli resistant to Magainin I (a related peptide) showed downregulation of proteins involved in carbohydrate, amino acid, and energy metabolism, as well as DNA replication and repair. nih.gov While this is in a different organism and with a different magainin, it points to the broader ability of this peptide family to influence fundamental cellular metabolic and genetic processes.
The following table summarizes the observed changes in gene expression following treatment with this compound and Growth Hormone in diabetic mice.
| Gene/Protein | Fold Increase in Expression (vs. Diabetic Control) | Cellular Function |
| PAX4 | 2.21 | α to β-like cell conversion |
| P-S6 | 3.27 | Cell proliferation/differentiation |
| ERK1/2 | 2.19 | Cell proliferation/differentiation |
Hormonal and Receptor-Mediated Interactions (e.g., Overlap with Growth Hormone Signaling)
The biological effects of this compound are intertwined with hormonal and receptor-mediated signaling pathways, most notably showing an overlap with the signaling cascades of Growth Hormone (GH). nih.gov This interaction is particularly relevant in the context of pancreatic β-cell regeneration and function. nih.govresearchgate.net
Studies have demonstrated a synergistic effect when this compound treatment is combined with GH in ameliorating the effects of chemically induced diabetes in mice. nih.govnih.gov This combination therapy was more effective in increasing the number of insulin-producing β-cells and glucagon-producing α-cells in the pancreas compared to either treatment alone. nih.govresearchgate.net The enhanced effect suggests that this compound and GH may act on convergent or complementary signaling pathways that promote islet cell survival and proliferation. nih.gov
One of the proposed mechanisms for this synergy involves the neurotransmitter GABA (gamma-aminobutyric acid). nih.gov this compound has been reported to increase hypothalamic GABA content. nih.gov GABA, in turn, has been shown to induce the conversion of α-cells into functional β-like cells. nih.gov The signaling pathways of both this compound and GH are thought to influence key elements that could lead to an increase in endogenous GABA, thereby promoting β-cell regeneration. nih.gov
Furthermore, both this compound and GH influence signaling molecules critical for cell growth and differentiation, such as the extracellular signal-regulated kinases (ERK) and ribosomal protein S6 (S6), which is downstream of the mTOR pathway. nih.govnih.gov The significant upregulation of the phosphorylated, active forms of these proteins (P-S6) in diabetic mice treated with both this compound and GH points to a convergence on pathways that regulate cell proliferation. nih.govresearchgate.net
It's also noteworthy that the developmental expression of magainin genes in Xenopus laevis is induced by thyroid hormone. nih.gov This indicates that the production of magainins is under hormonal control in their native biological context, suggesting a sophisticated interplay with the endocrine system. While this does not directly elucidate the receptor interactions of this compound in mammals, it highlights the evolutionary link between this class of peptides and hormonal regulation.
Structure Activity Relationships Sar and Peptide Engineering of Magainin Am2 and Analogs
Analysis of Structural Determinants for Biological Activity
Magainin-AM2 is a 23-amino acid peptide, and its length is a critical factor for its biological function. researchgate.netresearchgate.net For the closely related and well-studied Magainin-2, a minimum length of approximately 12 to 17 amino acid residues is considered necessary to exert its antimicrobial effects. researchgate.netdujps.com This requirement is linked to the peptide's ability to span the lipid bilayer of microbial membranes to form pores or disrupt membrane integrity. mdpi.com
The primary amino acid sequence of this compound (GVSKILHSAGKFGKAFLGEINKS) determines its fundamental properties. researchgate.net The sequence is characterized by a specific arrangement of cationic (positively charged) and hydrophobic (water-repelling) amino acids. This arrangement is not random; the specific positioning of residues like Lysine (B10760008) (K) for positive charge and hydrophobic residues such as Glycine (B1666218) (G), Valine (V), Leucine (L), Isoleucine (I), Alanine (B10760859) (A), and Phenylalanine (F) is what allows the peptide to assume an amphipathic structure upon membrane interaction. researchgate.netmdpi.com Engineered AMPs rich in hydrophobic and basic amino acids often show improved antimicrobial activity. mdpi.com
The biological activity of this compound and its analogs is profoundly influenced by three interconnected physicochemical properties: net charge, hydrophobicity, and amphiphilicity.
Net Charge: this compound possesses a net positive charge of +4. researchgate.net This cationic nature is crucial for its initial interaction with the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and lipopolysaccharides (LPS). An increase in net positive charge generally leads to enhanced antimicrobial activity due to stronger electrostatic attraction to microbial surfaces. dujps.commdpi.com However, there is an optimal charge threshold; excessively high charges can decrease activity or lead to unwanted interactions with host cells. mdpi.com Studies on Magainin-2 analogs have shown that activity increases as the charge rises, provided other factors like hydrophobicity remain constant. mdpi.com
Hydrophobicity: This property, conferred by the presence of nonpolar amino acids, is essential for the peptide to insert into and disrupt the lipid core of the bacterial membrane. This compound has a hydrophobic residue percentage of 39%. researchgate.net Increasing hydrophobicity can enhance antimicrobial potency, but similar to charge, an excess can lead to increased cytotoxicity (hemolytic activity) and reduced selectivity for microbial targets. dujps.commdpi.com For Magainin-2 analogs, a delicate balance is required, with optimal activity against certain bacteria observed at specific hydrophobicity values. dujps.com
Amphiphilicity: Perhaps the most critical property, amphiphilicity refers to the spatial separation of hydrophilic (cationic) and hydrophobic residues along the peptide backbone when it folds into its secondary structure. dujps.commdpi.com In an alpha-helical conformation, Magainins display a distinct hydrophobic face and a hydrophilic face. This structure is paramount for its mechanism of action, allowing it to lie parallel to the membrane surface and subsequently insert into the lipid bilayer, leading to pore formation or membrane destabilization. nih.govmdpi.com The hydrophobic moment, a quantitative measure of amphiphilicity, is directly correlated with antibacterial activity. dujps.com
Table 1: Physicochemical Properties of this compound and Related Peptides
| Peptide | Sequence | Net Charge | Hydrophobic Residues (%) | Biological Activity Context |
| This compound | GVSKILHSAGKFGKAFLGEINKS | +4 | 39% | Antidiabetic and weak antimicrobial activity. researchgate.net |
| Magainin-2 | GIGKFLHSAKKFGKAFVGEIMNS | +3 | 39% (approx.) | Potent antimicrobial activity. researchgate.net |
| Pexiganan (MSI-78) | GIGKFLKKAKKFGKAFVKILKK | +7 (approx.) | 45% (approx.) | Broad-spectrum antimicrobial, designed Magainin-2 analog. mdpi.com |
Magainin peptides, including this compound, are typically unstructured or in a random coil state in aqueous solutions. nih.gov However, upon encountering a membrane environment, they undergo a crucial conformational change, folding into an amphipathic alpha-helix. mdpi.comnih.gov This induced helicity is a prerequisite for their biological function. dujps.com
The stability of this alpha-helical structure directly impacts the peptide's effectiveness. Circular dichroism studies show that in membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles, the alpha-helical content of Magainin peptides increases significantly. nih.gov Studies on Magainin-2 have revealed that the peptide forms a stable alpha-helix, particularly in the region from residue 9 to 21, when bound to lipid vesicles. nih.gov The flexible nature of these peptides, allowing them to transition from an unstructured to a structured state, is encoded in their amino acid sequence and is fundamental to their bioactivity. researchgate.net The interaction with the membrane induces this folding, which aligns the hydrophobic residues to interact with the lipid core and the cationic residues to interact with the lipid head groups and the aqueous environment, facilitating membrane disruption. mdpi.com
Impact of Net Charge, Hydrophobicity, and Amphiphilicity
Design and Synthesis of this compound Analogs and Hybrid Peptides
Leveraging the structure-activity relationship data, researchers have designed and synthesized numerous analogs of Magainin-2, and by extension this compound, to create peptides with superior therapeutic profiles.
Rational design aims to systematically modify the peptide's structure to improve its desired activities while minimizing undesired effects like toxicity to host cells. Common strategies include:
Amino Acid Substitution: Replacing specific amino acids to fine-tune properties. For instance, substituting glycine (which can be a helix-breaker) with alanine can increase and stabilize the alpha-helical content, often boosting antimicrobial activity. dujps.comnih.gov
Charge and Hydrophobicity Modification: Increasing the net positive charge by adding lysine or arginine residues can enhance the initial attraction to bacterial membranes. researchgate.net Similarly, carefully modifying hydrophobicity can improve membrane penetration. mdpi.com Pexiganan (MSI-78), a 22-amino acid analog of Magainin-2, was developed with increased cationicity for enhanced potency. mdpi.com
Hybridization: Combining segments of different AMPs can yield chimeric peptides with novel or enhanced properties. A well-known example is a hybrid of Cecropin A and Magainin 2, which was designed to achieve high antimicrobial potency with low hemolytic (host cell toxicity) effect. nih.gov
Truncation and Acylation: Identifying the minimal active sequence and removing non-essential residues can create smaller, more efficient peptides. nih.gov Adding fatty acid chains (acylation) to the N-terminus is another strategy explored to modulate activity.
These rational design approaches have led to the development of peptides with broad-spectrum activity against multidrug-resistant bacteria. mdpi.comnih.gov
The substitution of individual amino acids at specific positions can have a profound impact on the peptide's structure and function. In Magainin-2, the phenylalanine (F) residues are important for its activity.
Molecular dynamics simulations have been used to study an analog of Magainin-2 where F5 was replaced by Tyrosine (Y) and F16 by Tryptophan (W). researchgate.netnih.gov These substitutions were intended to probe the role of aromatic residues in the peptide's conformation and activity. The study found that these changes altered the peptide's conformational dynamics in solution. While the native Magainin-2 retained some helical structure in water, the F5Y, F16W analog tended towards a more disordered conformation. researchgate.netnih.gov This suggests that the side chains at positions 5 and 16 are important for maintaining the peptide's solution conformation, which in turn can influence its membrane-binding and pore-forming efficiency. Such studies highlight how subtle changes in the primary sequence can lead to significant differences in the peptide's behavior and ultimate biological activity.
Impact of Chemical Modifications and Conjugations
The bioactivity of this compound, a promising antimicrobial peptide (AMP), can be significantly influenced by chemical modifications. These alterations are primarily aimed at enhancing its therapeutic properties, such as stability, efficacy, and target specificity, while minimizing undesirable effects like cytotoxicity. Two key modification strategies, C-terminal amidation and PEGylation, have been explored with this compound and other magainin family members.
C-terminal Amidation
C-terminal amidation, the conversion of the C-terminal carboxylic acid group to an amide, is a common post-translational modification in naturally occurring peptides, particularly those from amphibians. researchgate.netfrontiersin.orgnih.gov This modification is known to play a variable but often crucial role in the biological activity of AMPs. researchgate.netfrontiersin.org By eliminating the negative charge at the C-terminus, amidation can enhance the peptide's interaction with the negatively charged bacterial membranes, a critical step for its antimicrobial action. jpt.com
For magainin peptides, C-terminal amidation has been shown to enhance antibacterial and membranolytic actions. researchgate.netnih.gov For instance, the synthetic magainin analog, pexiganan, which is C-terminally amidated, demonstrates potent antibacterial activity. researchgate.netnih.gov While specific studies on the C-terminal amidation of this compound are not extensively detailed in the provided results, the general findings for the magainin family suggest that this modification is a key determinant of their antimicrobial efficacy. researchgate.netnih.govnih.gov Research on the magainin analog modelin-5 (M5-NH2) showed that C-terminal amidation was crucial for its potent activity against Pseudomonas aeruginosa. researchgate.netnih.gov Deamidation of this analog led to a significant reduction in its ability to bind to and lyse the bacterial cytoplasmic membrane. researchgate.netnih.gov However, the influence of C-terminal amidation can be variable depending on the bacterial species. researchgate.netnih.gov In the case of Staphylococcus aureus, the loss of the C-terminal amide on M5-NH2 had no apparent effect on its activity. researchgate.netnih.gov
Interestingly, neutralizing the C-terminus of magainin 2 by amidation does not affect its synergistic activity with PGLa, even though the antimicrobial activity of the individual peptide is increased. frontiersin.org This suggests that while amidation enhances the intrinsic antimicrobial properties, the specific interactions required for synergy are governed by other regions of the peptide. frontiersin.org
PEGylation
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely used strategy to improve the pharmacokinetic properties of peptide and protein drugs. uel.ac.uknih.govnih.gov This modification can increase the peptide's half-life in vivo, reduce its immunogenicity, and decrease its cytotoxicity. uel.ac.uknih.gov
Studies on a PEGylated analog of magainin 2 (PEG-F5W, E19Q-magainin 2-amide) revealed that while PEGylation did not alter the fundamental membrane permeabilization mechanism, it did modulate the peptide's activity. nih.gov The PEGylated peptide still induced leakage from liposomes and translocated across the bilayer, but its activity was weaker compared to the non-PEGylated control. nih.gov A significant advantage observed was the nullification of cytotoxicity by PEGylation, while the antimicrobial activity was only moderately weakened (by about four-fold). nih.gov This trade-off between a slight decrease in antimicrobial potency and a significant reduction in toxicity is a common and often favorable outcome of PEGylation for therapeutic applications. nih.govmdpi.com
The reduction in antimicrobial activity upon PEGylation is a phenomenon observed for several other AMPs as well. mdpi.com The bulky PEG chain can sterically hinder the peptide's interaction with the bacterial membrane, leading to a decrease in its disruptive capabilities. nih.gov
Development of Hybrid Peptides with Established Bioactive Agents
To enhance the therapeutic potential of this compound, researchers have explored the creation of hybrid peptides by combining it with other established bioactive agents. This approach aims to generate novel molecules that not inly retain the beneficial properties of the individual components but also exhibit synergistic or additive effects. uel.ac.uk
A notable example is the development of hybrid peptides combining this compound with Exendin-4. uel.ac.uk Exendin-4, a peptide originally isolated from the venom of the Gila monster, is a potent anti-diabetic drug that mimics the action of glucagon-like peptide-1 (GLP-1). uel.ac.uknih.govresearchgate.net Given that this compound also exhibits anti-diabetic properties, including stimulating insulin (B600854) release, the rationale for creating a hybrid is to produce a more potent and effective agent for managing type 2 diabetes. uel.ac.ukresearchgate.netresearchgate.net
Synergistic Interactions with Other Peptides
The antimicrobial efficacy of this compound can be significantly amplified when used in combination with other peptides. This phenomenon, known as synergy, is a key aspect of the natural defense mechanisms of many organisms, where a cocktail of different peptides provides a more robust and effective antimicrobial barrier. frontiersin.org
PGLa
The most well-documented synergistic partner for the magainin family of peptides is Peptide Glycine-Leucine-Amide (PGLa). frontiersin.orgnih.govnih.gov Magainin 2 and PGLa, both found in the skin of the African clawed frog Xenopus laevis, exhibit a pronounced synergistic effect, meaning their combined antimicrobial activity is much greater than the sum of their individual activities. frontiersin.orgnih.govresearchgate.net This synergy is most effective at a 1:1 molar ratio, suggesting the formation of a functional heterodimeric complex. nih.govplos.org
The mechanism behind this synergy is complex and involves specific peptide-peptide and peptide-lipid interactions at the bacterial membrane. frontiersin.orgresearchgate.netrsc.org Several key findings elucidate this synergistic action:
Enhanced Membrane Permeabilization: The combination of Magainin 2 and PGLa leads to a significant enhancement of membrane permeabilization, causing leakage of cellular contents. nih.gov
Heterodimer Formation: Fluorescence studies have shown that Magainin 2 and PGLa form a stoichiometric 1:1 complex within the membrane. nih.gov Molecular dynamics simulations also support the formation of parallel heterodimers. rsc.org
Supramolecular Structures: The synergistic behavior correlates with the formation of defined supramolecular structures or mesophases at the membrane interface. nih.govresearchgate.net This organization leads to a much-increased membrane affinity for the peptide mixture. frontiersin.orgresearchgate.net
Differential Roles of Peptides: While both peptides are helical, they appear to play different roles in the synergistic complex. Magainin 2 tends to interact with the lipid headgroups and remains on the bilayer surface, while PGLa inserts more deeply into the bilayer, adopting a more tilted conformation. rsc.org Magainin 2 is thought to induce the aggregation of these heterodimers, which is a prerequisite for pore formation. rsc.org
Structural Requirements for Synergy: The synergistic interaction is highly specific. Mutations in certain amino acids, particularly the GxxxG motif (two glycine residues) in PGLa, can completely abolish the synergy. researchgate.net This indicates that precise molecular recognition is essential for the formation of the active complex. nih.govresearchgate.net
The synergistic interaction between Magainin 2 and PGLa is a compelling example of how combining different AMPs can lead to a more potent antimicrobial effect. This principle is a valuable guide for the development of new antimicrobial therapies based on peptide combinations.
Advanced Methodologies in Magainin Am2 Research
Peptide Synthesis and Purification Techniques
The production and purification of Magainin-AM2 for research purposes necessitate precise and efficient techniques to ensure the integrity and purity of the final product.
Solid-Phase Peptide Synthesis Optimization
Solid-phase peptide synthesis (SPPS) is a cornerstone for producing synthetic peptides like this compound. jpt.comcsic.es This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. jpt.com The process is advantageous due to its efficiency, the ability to automate, and the high purity of the resulting peptides. jpt.com
Optimization of SPPS for a specific peptide such as this compound involves several key considerations:
Resin and Linker Chemistry : The choice of resin and linker is critical for the successful synthesis and subsequent cleavage of the peptide from the solid support.
Coupling Reagents : Efficient formation of peptide bonds is facilitated by various coupling reagents. The selection of these reagents can be optimized to maximize yield and minimize side reactions. rsc.org
Protecting Group Strategy : The use of temporary protecting groups for the N-terminus (commonly Fmoc or Boc) and permanent protecting groups for amino acid side chains is fundamental to prevent unwanted reactions. csic.es The Fmoc strategy is often favored due to its milder deprotection conditions. csic.es
Reaction Conditions : Optimization of reaction times, temperature, and solvent systems, such as using a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), can significantly improve the yield and purity of the crude peptide. rsc.org
Monitoring : Qualitative tests like the Kaiser test are used to monitor the completion of coupling steps by detecting the presence of free primary amines. csic.es
Advanced Purification and Characterization Methods
Following synthesis, the crude peptide must be purified and its identity confirmed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant method for purifying peptides like this compound. researchgate.netresearchgate.netnih.govnih.govpepdd.com This technique separates the target peptide from impurities based on the hydrophobic interactions between the peptide and the stationary phase of the chromatography column. pepdd.com
Key aspects of RP-HPLC for this compound purification include:
Stationary Phase : Columns with a hydrophobic stationary phase, such as octadecyl (C18) bonded silica, are commonly used. nih.gov
Mobile Phase : A gradient of an organic solvent, typically acetonitrile, in water is used to elute the peptides. nih.gov The addition of an ion-pairing agent like trifluoroacetic acid (TFA) improves peak shape and resolution. nih.gov
Purity Assessment : The purity of the final peptide is assessed by analyzing the main peptide peak relative to impurities at a wavelength of 210-220 nm. pepdd.com For many in vitro and in vivo studies, a purity of >95% is often required. researchgate.netpepdd.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful technique used to determine the molecular weight of the purified peptide, thereby confirming its identity. researchgate.netnih.gov This method involves co-crystallizing the peptide with a matrix material, which is then ionized by a laser. The time it takes for the ionized peptide to travel to the detector is proportional to its mass-to-charge ratio, allowing for precise molecular weight determination. core.ac.uk
Recombinant Expression Strategies for Peptide Production
As an alternative to chemical synthesis, recombinant expression systems offer a cost-effective method for producing large quantities of peptides. researchgate.netnih.gov This approach involves cloning the gene encoding the peptide into a host organism, such as the bacterium Escherichia coli, which then produces the peptide. nih.govuminho.pt
To overcome potential toxicity to the host and to facilitate purification, the peptide is often expressed as a fusion protein. researchgate.net A common strategy involves fusing the peptide to a larger protein, such as a carbohydrate-binding module (CBM). researchgate.netnih.gov After expression and purification of the fusion protein, the target peptide is cleaved from its fusion partner using either chemical or enzymatic methods. researchgate.net
In Vitro Experimental Models
To investigate the biological functions of this compound, researchers utilize various in vitro models that mimic physiological conditions.
Mammalian Cell Line Applications for Functional Assays
Cultured mammalian cell lines provide a consistent and reproducible system for studying the cellular and molecular effects of this compound.
BRIN-BD11 Cells : This clonal pancreatic beta-cell line is extensively used to study the insulin-releasing properties of peptides. researchgate.netnih.govmdpi.com Research has shown that this compound stimulates insulin (B600854) secretion from BRIN-BD11 cells in a concentration-dependent manner. researchgate.netnih.gov These cells are also used to investigate the mechanisms underlying this stimulation, such as membrane depolarization and changes in intracellular calcium concentrations. researchgate.netnih.gov
GLUTag Cells : This murine enteroendocrine cell line is employed to study the secretion of glucagon-like peptide-1 (GLP-1), an important incretin (B1656795) hormone. mdpi.commdpi.com Studies have demonstrated that this compound can stimulate the release of GLP-1 from GLUTag cells, suggesting an indirect mechanism for its effects on glucose homeostasis. researchgate.netmdpi.comfrontiersin.org
Primary Cell and Tissue Isolation Models
To validate findings from cell lines and to study the effects of this compound in a more physiologically relevant context, primary cells and tissues are used.
Isolated Mouse Islets : Pancreatic islets isolated from mice provide a model that contains various endocrine cell types (alpha, beta, delta cells) in their natural microenvironment. researchgate.netresearchgate.netnih.govnih.gov Studies using isolated mouse islets have confirmed the potent insulin-stimulating activity of this compound. researchgate.netnih.gov Furthermore, islets isolated from mice treated with this compound have shown improved secretory responses to various insulin secretagogues. nih.gov This model is crucial for understanding how the peptide affects islet cell function as a whole. nih.gov
Interactive Data Table: In Vitro Studies of this compound
| Experimental Model | Assay Type | Key Finding | Reference |
| BRIN-BD11 Cells | Insulin Secretion | Concentration-dependent stimulation of insulin release. | researchgate.net, nih.gov |
| BRIN-BD11 Cells | Mechanistic Studies | Induces membrane depolarization and increases intracellular calcium. | researchgate.net, nih.gov |
| GLUTag Cells | GLP-1 Secretion | Stimulates the release of GLP-1. | researchgate.net, mdpi.com |
| Isolated Mouse Islets | Insulin Secretion | Potent stimulation of insulin release. | researchgate.net, nih.gov |
| Isolated Mouse Islets | Islet Function | Improved secretory responsiveness after in vivo treatment. | nih.gov |
Bacterial Strain and Biofilm Models for Antimicrobial Evaluation
The antimicrobial efficacy of Magainin-2 and its derivatives is assessed against a variety of clinically relevant bacterial strains using established in vitro models. Research frequently employs both standard collection strains and drug-resistant clinical isolates to determine the spectrum of activity.
Key bacterial species used in evaluations include:
Acinetobacter baumannii : Magainin-2 has demonstrated excellent antibacterial activity against multidrug-resistant (MDR) strains of A. baumannii. mdpi.comnih.gov Studies show it can inhibit the formation of and eradicate established biofilms. mdpi.comnih.govmdpi.com
Mycoplasma pneumoniae : The effects of Magainin-2 and its synthetic derivatives have been tested against multiple strains of M. pneumoniae, a bacterium lacking a cell wall. plos.org
Escherichia coli and Staphylococcus aureus : These representative Gram-negative and Gram-positive bacteria are common targets for evaluating the antimicrobial potency of magainin peptides and their analogs. plos.org However, Magainin-AM1 and this compound have been noted to show only weak activity against these particular species. researchgate.net
Oral and Respiratory Pathogens : Peptides from the magainin family, including Magainin-AM1, have been tested against oral pathogens like Streptococcus mutans and Fusobacterium nucleatum. researchgate.net
To evaluate anti-biofilm properties, researchers utilize several models:
Biofilm Inhibition and Eradication Assays : These are commonly performed in 96-well microtiter plates. Biofilm biomass is quantified using methods like crystal violet staining after exposure to the peptide. mdpi.complos.org
Minimum Biofilm Eradication Concentration (MBEC) Assay : This model is used to determine the lowest concentration of a peptide required to eliminate a pre-formed biofilm, often established on pegs of a specialized lid. mdpi.com
Colorimetric and Killing Assays : These methods are employed to assess the bacteriostatic and bactericidal effects on planktonic bacteria, providing a baseline for antimicrobial activity before testing on more complex biofilm structures. plos.org
Table 1: Antimicrobial Evaluation of Magainin-2 and its Analogs against Various Bacterial Strains
| Bacterial Strain | Type | Key Findings | Assay Methods | Citations |
|---|---|---|---|---|
| Acinetobacter baumannii | Gram-negative (MDR) | Excellent antibacterial activity (MIC 2-4 µM); Significant biofilm inhibition and eradication. | MIC Assay, Biofilm Inhibition/Eradication Assay (Crystal Violet), MBEC | mdpi.com, nih.gov, mdpi.com |
| Mycoplasma pneumoniae | Atypical | Effective against four tested strains. | Colorimetric Assay, Biofilm Assay, Killing Assay | plos.org |
| Escherichia coli | Gram-negative | Used as a standard for antimicrobial evaluation; this compound showed weak activity. | Microbroth Dilution, Radial Diffusion Assay | plos.org, researchgate.net, researchgate.net |
| Staphylococcus aureus | Gram-positive | Used as a standard for antimicrobial evaluation; this compound showed weak activity. | Microbroth Dilution, Radial Diffusion Assay | plos.org, researchgate.net, researchgate.net |
| Streptococcus mutans | Gram-positive | Magainin-AM1 showed effectiveness. | Microbroth Dilution, Radial Diffusion Assay | researchgate.net |
Biophysical Characterization Techniques
A suite of sophisticated biophysical techniques is employed to dissect the molecular mechanisms underlying this compound's function, particularly its interaction with bacterial membranes.
Circular Dichroism (CD) Spectroscopy : This is a fundamental technique for analyzing the secondary structure of peptides. nih.gov Studies on Magainin-2 reveal that it is largely unstructured or in a random coil state in aqueous solutions. nih.gov However, upon interaction with membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or negatively charged phospholipid vesicles, it undergoes a conformational change to adopt a predominantly α-helical structure. plos.orgnih.govresearchgate.net This induced helicity is critical for its antimicrobial function. Oriented CD (OCD) further refines this analysis by determining the peptide's alignment relative to the membrane plane, distinguishing between surface-adsorbed and membrane-inserted states. researchgate.netplos.org
Fluorescence Binding Studies : Fluorescence spectroscopy is a versatile tool for probing peptide-membrane and peptide-protein interactions. nih.govnih.gov By labeling the peptide with a fluorescent probe, researchers can monitor its binding to lipid vesicles, which can be used to quantify binding affinities. mdpi.com These studies have been crucial in demonstrating pore formation and the translocation of magainin peptides across lipid bilayers. unina.it Furthermore, fluorescence assays have been instrumental in confirming the direct binding of Magainin-2 to specific bacterial proteins, such as the outer membrane protein BamA, revealing potential non-membranolytic mechanisms of action. nih.govunina.itnih.gov
Isothermal Titration Calorimetry (ITC) : ITC is a powerful thermodynamic technique used to directly measure the heat changes associated with molecular interactions. malvernpanalytical.com In this compound research, high-sensitivity ITC is used to characterize the energetics of peptide binding to model lipid membranes. nih.govnih.gov By titrating the peptide into a solution of lipid vesicles, ITC can determine key thermodynamic parameters, including binding affinity (KD), enthalpy (ΔH), and stoichiometry. nih.gov These data provide deep insights into the forces driving the interaction, such as the initial long-range electrostatic attraction between the cationic peptide and anionic bacterial membranes. nih.gov ITC is also highly effective at determining the critical peptide-to-lipid ratio at which membrane-disrupting events, such as the formation of toroidal pores or micelles, occur. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides atomic-resolution structural information and is a cornerstone for elucidating the three-dimensional structure of peptides and their interactions. researchgate.netbbhegdecollege.com Solid-state NMR (ssNMR) is particularly valuable for studying magainin peptides within the context of a lipid bilayer, an environment that mimics their site of action. frontiersin.org Using techniques such as 15N and 31P ssNMR, researchers can determine the precise orientation, tilt angle, and depth of insertion of the peptide helix within the membrane. frontiersin.org For example, ssNMR studies have revealed that magainin peptides typically lie on the membrane surface but can adopt different orientations, including transmembrane alignments, especially when acting synergistically with other peptides like PGLa. frontiersin.org More advanced techniques, such as ²H-NMR on isotopically labeled (e.g., Ala-d3) Magainin-2, provide detailed data on molecular alignment and dynamics within the membrane. researchgate.netxenbase.org
Light Scattering : Dynamic and static light scattering techniques are used to assess the size, shape, and aggregation state of macromolecules and their complexes in solution. In the context of this compound research, light scattering experiments have been used to complement other biophysical methods. For instance, they have been employed to confirm the formation of a stable, high-affinity complex between Magainin-2 and the recombinant bacterial protein BamA, corroborating findings from fluorescence assays and molecular modeling. nih.govunina.itnih.gov Static light scattering has also been used alongside ITC to monitor the disruption of lipid vesicles and the formation of peptide-lipid aggregates during pore formation. nih.gov
Table 2: Biophysical Parameters of Magainin-2 Interaction with Model Membranes
| Technique | Information Obtained | Key Findings for Magainin-2 | Citations |
|---|---|---|---|
| Circular Dichroism (CD) | Secondary structure (α-helix, random coil) | Unstructured in aqueous solution; Folds into an α-helix in membrane environments. | nih.gov, nih.gov, researchgate.net |
| Fluorescence Spectroscopy | Binding affinity, membrane location, pore formation, protein interaction | Confirms binding to membranes and proteins (e.g., BamA); demonstrates pore formation. | nih.gov, nih.gov, unina.it |
| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (affinity, enthalpy), stoichiometry, pore formation threshold | Binding is driven by electrostatic and hydrophobic forces; identifies critical peptide/lipid ratio for membrane disruption. | nih.gov, nih.gov |
| Solid-State NMR (ssNMR) | High-resolution structure, orientation, and dynamics in membranes | Aligns on the membrane surface; orientation changes during synergistic action with PGLa. | frontiersin.org, researchgate.net |
| Light Scattering | Complex formation, particle size | Confirms formation of stable Magainin-2/BamA complex; monitors vesicle disruption. | nih.gov, nih.gov, nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Membrane Interaction Studies
Computational and Modeling Approaches
In silico methods are indispensable for complementing experimental data, providing a framework to understand the dynamic behavior of this compound at the atomic level and to guide the rational design of new peptide analogs. nih.govmdpi.com
Molecular Dynamics (MD) Simulations : MD simulations use classical mechanics to compute the motions of atoms and molecules over time. All-atom MD simulations have been extensively used to model Magainin-2's conformational changes upon solvation and its interaction with lipid bilayers. nih.gov These simulations can predict how the peptide folds, inserts into the membrane, and aggregates to form pores. plos.org They have been crucial in developing the "disordered toroidal pore" model, where both peptides and lipid headgroups line the channel. plos.org MD simulations are also powerful tools for investigating the molecular basis of synergy, for instance, by showing that the heterodimer of Magainin-2 and PGLa has stronger pairwise interactions than the respective homodimers. plos.orgresearchgate.net
Molecular Docking and Modeling : Computational modeling, using platforms such as I-TASSER and PatchDock, allows for the prediction of the 3D structure of this compound and the simulation of its binding (docking) to target proteins. unina.it This approach was successfully used to identify the likely binding interface between Magainin-2 and the E. coli protein BamA, providing structural hypotheses that can be tested experimentally. unina.it
Agent-Based Modeling (ABM) : While often applied on a larger scale, ABM is a computational methodology that simulates the actions and interactions of autonomous agents (such as cells or molecules) to understand the emergent behavior of the system as a whole. nimml.org Such multiscale modeling platforms could be used to simulate the impact of this compound within a complex biological environment, such as a microbial biofilm or a host-pathogen interaction scenario, integrating molecular-level details into a systems-level understanding. nimml.org
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the intricate and dynamic interactions between this compound and biological membranes at an atomic level. researchgate.net These simulations provide a detailed view of how the peptide approaches, binds to, and potentially disrupts the lipid bilayer, which is crucial for understanding its antimicrobial and cell-penetrating activities.
Research employing MD simulations has revealed that the initial interaction is often governed by electrostatic forces, with the cationic residues of this compound being attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS). nih.govresearchgate.netfrontiersin.org Simulations have shown that this compound can diffuse and concentrate at the LPS layer of the outer membrane of Gram-negative bacteria. nih.govresearchgate.net The peptide orients itself so that its cationic side chains can coordinate with the negatively charged phosphate (B84403) groups of the LPS. nih.govresearchgate.net
Once at the membrane surface, the amphipathic nature of this compound drives its insertion into the lipid bilayer. frontiersin.org MD studies on the related Magainin-2 peptide have demonstrated that it can adopt an α-helical conformation at hydrophobic/hydrophilic interfaces. nih.gov This structure facilitates the peptide's interaction with the membrane, with hydrophobic residues partitioning into the nonpolar core of the membrane and hydrophilic residues remaining exposed to the aqueous environment. frontiersin.orgnih.gov
The mechanism of membrane permeabilization by magainins is often described by the "toroidal pore" model. frontiersin.orgnih.govnih.gov MD simulations support this model by showing that multiple peptide molecules can aggregate and, in conjunction with lipid molecules, form a water-filled channel that spans the membrane. nih.gov This pore formation leads to membrane dysfunction and leakage of cellular contents, ultimately causing cell death. frontiersin.orgresearchgate.net The stability of Magainin-2 within a membrane environment, as suggested by lower values for the radius of gyration (Rg), root mean square deviation (RMSD), and root mean square fluctuation (RMSF) in a dipalmitoylphosphatidylcholine (DPPC) membrane compared to an aqueous solution, has been demonstrated through MD simulations. yu.edu.jo Furthermore, simulations have shown that Magainin-2 can form dimers within the membrane, which may be a crucial step in its mechanism of action. frontiersin.orgmdpi.com
Molecular Modeling and Docking for Binding Site Predictions
Molecular modeling and docking are computational techniques that predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.govuin-alauddin.ac.id In the context of this compound research, these methods are instrumental in identifying potential molecular targets and predicting the specific binding sites on these targets. nih.govresearchgate.net
For instance, in the study of its antimicrobial properties, molecular docking has been used to investigate the interaction between Magainin-2 and key bacterial proteins. One such study focused on BamA, an essential protein in the outer membrane of Gram-negative bacteria responsible for the folding and insertion of other outer membrane proteins. frontiersin.orgnih.gov Docking calculations predicted that Magainin-2 could bind to the interior cavity of the BamA transmembrane β-barrel. nih.gov This interaction is predicted to be highly stable, with a calculated Gibbs free energy (ΔG) of -14.6 Kcal/mol and a dissociation constant (Kd) of 2.0E-11 M at 25°C. frontiersin.org Such binding could impair the normal function of BamA, contributing to the peptide's antimicrobial effect. frontiersin.orgnih.gov
Beyond antimicrobial targets, molecular docking can also be applied to understand the interactions of this compound with host proteins, which is relevant to its other biological activities, such as its insulinotropic effects. While specific docking studies on this compound and diabetes-related targets are not as extensively detailed in the provided context, the methodology is applicable for predicting interactions with receptors and enzymes involved in glucose metabolism. researchgate.net
The process of molecular modeling and docking typically involves:
Model Building: Creating a three-dimensional structure of this compound and its potential target protein, often using homology modeling or retrieving structures from databases like the Protein Data Bank (PDB). nih.govnih.gov
Docking Simulation: Using algorithms to explore the possible binding modes of the peptide to the target protein, calculating the binding energy for each conformation. nih.gov
Scoring and Analysis: Ranking the predicted binding poses based on their calculated binding affinities and analyzing the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. frontiersin.orgnih.gov
These predictions can then guide further experimental studies, such as site-directed mutagenesis, to validate the identified binding sites and elucidate the functional consequences of the peptide-protein interaction.
Bioinformatic Analysis for Functional Pathways and Protein-Protein Interactions (e.g., DAVID, KEGG, STRING)
Bioinformatic tools are essential for interpreting the complex biological data generated from studies on this compound and for placing its actions within a broader biological context. frontiersin.orgresearchgate.net Databases and web servers like DAVID (Database for Annotation, Visualization and Integrated Discovery), KEGG (Kyoto Encyclopedia of Genes and Genomes), and STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) are used to analyze lists of potential protein interactors or affected genes to identify enriched functional pathways and protein-protein interaction networks. frontiersin.orgresearchgate.net
In research on the antimicrobial mechanism of Magainin-2, a functional proteomic approach was used to identify putative protein interactors in E. coli. frontiersin.org The identified proteins were then analyzed using bioinformatic tools like DAVID, KEGG, and STRING to group them into functional pathways. frontiersin.org This analysis revealed that many of the interactors were part of macromolecular membrane complexes, including the BAM complex, which is crucial for bacterial survival. frontiersin.org This approach helps to move beyond a simple membrane-disruption model and suggests that magainins may have more specific intracellular targets. frontiersin.org
Similarly, when investigating the antidiabetic effects of this compound, bioinformatic analysis can be used to understand the downstream signaling pathways affected by the peptide. researchgate.net For example, if a study identifies changes in gene expression in pancreatic β-cells treated with this compound, these genes can be uploaded to a platform like DAVID for functional annotation clustering. This might reveal enrichment in pathways related to insulin secretion, calcium signaling, or cell survival, providing a more comprehensive understanding of the peptide's insulinotropic mechanism. researchgate.net The STRING database can be used to visualize known and predicted protein-protein interactions, which can help to generate hypotheses about how this compound might modulate cellular networks.
The general workflow for such an analysis includes:
Data Input: A list of genes or proteins identified in an experiment (e.g., from a proteomics or transcriptomics study).
Analysis: The bioinformatic tool compares the input list to its database of annotated genes and pathways.
Output: The tool provides a list of significantly enriched pathways or functional categories, often with statistical measures of significance (e.g., p-values).
By integrating experimental data with the vast amount of information stored in these databases, researchers can gain a systems-level understanding of the biological effects of this compound.
Predictive Modeling for Peptide Design
Predictive modeling is a computational approach used to design new peptide analogs with improved properties, such as enhanced antimicrobial activity, increased stability, or reduced cytotoxicity. researchgate.net This strategy is based on understanding the structure-activity relationships of the parent peptide, this compound, and using this knowledge to predict the effects of specific amino acid substitutions.
The design of new magainin analogs often focuses on modulating key physicochemical properties like charge, hydrophobicity, and amphipathicity, which are known to be critical for their biological activity. nih.gov For example, studies on Magainin II have shown that increasing the net positive charge up to a certain threshold (e.g., +5) can optimize antimicrobial activity and selectivity by enhancing interactions with negatively charged bacterial membranes while minimizing lysis of host cells. nih.gov
Predictive modeling can be used to:
Screen Virtual Libraries: Computationally generate a large number of this compound analogs with different amino acid substitutions and predict their properties.
Optimize Activity: Identify substitutions that are likely to enhance the desired biological activity (e.g., antimicrobial potency) while minimizing undesirable effects (e.g., hemolytic activity).
Improve Stability: Predict modifications that could increase the peptide's resistance to degradation by proteases, which is a significant challenge for the therapeutic use of peptides.
Molecular dynamics simulations can also play a role in predictive modeling. For instance, a study compared the native Magainin-2 with an analog (MG2m) using MD simulations to understand how substitutions affect the peptide's conformation in solution. nih.gov The results indicated that the native form maintained a more structured conformation, which was correlated with its biological activity, providing a modeling background for designing new peptides. nih.gov
By combining these computational predictions with experimental validation, researchers can accelerate the development of novel this compound-based peptides with improved therapeutic potential. researchgate.net
Preclinical Animal Models for Disease Research (excluding human trials)
Preclinical animal models are indispensable for evaluating the in vivo efficacy and physiological effects of this compound in a complex biological system before any consideration for human trials. These models allow researchers to study the peptide's therapeutic potential in the context of specific diseases.
Diet-Induced Obesity and Diabetes Models
To investigate the antidiabetic properties of this compound, researchers commonly use diet-induced obesity (DIO) and diabetes models in rodents, typically mice. researchgate.net In these models, animals are fed a high-fat diet for an extended period, which leads to weight gain, insulin resistance, impaired glucose tolerance, and other metabolic abnormalities that mimic the pathophysiology of type 2 diabetes in humans. researchgate.netmdpi.com
Studies using DIO mice have demonstrated that administration of this compound can lead to significant improvements in metabolic health. researchgate.netbreacnigeria.orgjppcm.org For example, twice-daily treatment with this compound for 15 days in high-fat fed mice resulted in:
Improved Glucose Tolerance: The peptide significantly enhanced the ability of the mice to clear a glucose load from the bloodstream. benthamdirect.comresearchgate.netnih.gov
Enhanced Insulin Secretion: this compound administration led to increased plasma insulin levels, both in the non-fasting state and in response to a glucose challenge. benthamdirect.comresearchgate.netnih.gov
Increased Insulin Sensitivity: The peptide improved the body's response to insulin, a key factor in combating insulin resistance. researchgate.netnih.gov
Improved β-cell Function: Islets isolated from this compound-treated mice showed an improved secretory response to various stimuli. researchgate.netnih.gov
These findings from preclinical animal models provide strong evidence for the potential of this compound as a therapeutic agent for type 2 diabetes. jppcm.orgbenthamdirect.comuel.ac.uk
Table 1: Summary of this compound Effects in Diet-Induced Obesity and Diabetes Models
| Parameter | Observation in High-Fat Fed Mice Treated with this compound | Reference(s) |
| Glucose Tolerance | Significantly improved | benthamdirect.comresearchgate.netnih.gov |
| Insulin Secretion | Significantly enhanced | benthamdirect.comresearchgate.netnih.gov |
| Insulin Sensitivity | Significantly improved | researchgate.netnih.gov |
| β-cell Responsiveness | Significantly improved | researchgate.netnih.gov |
| Fat Deposition | Significantly reduced | researchgate.netnih.gov |
| Body Weight | No significant change | researchgate.netnih.gov |
| Food Intake | No significant change | researchgate.netnih.gov |
Infectious Disease Models (e.g., Acinetobacter baumannii infections)
To assess the in vivo antimicrobial efficacy of magainin peptides, researchers utilize various infectious disease models. A particularly relevant model involves infections with multidrug-resistant pathogens like Acinetobacter baumannii, a common cause of hospital-acquired infections. mdpi.com
Murine infection models, such as a sepsis or peritonitis model, are often employed. nih.govmdpi.com In these models, mice are inoculated with a specific strain of bacteria, and the ability of the peptide to improve survival, reduce bacterial load in various organs (like the lungs and spleen), and modulate the inflammatory response is evaluated. nih.govmdpi.com
While the provided search results focus more on the in vitro activity of magainins against A. baumannii and in vivo models for other peptides, the methodology is standard for preclinical evaluation. mdpi.com For example, studies on other antimicrobial peptides in A. baumannii infection models have shown that treatment can lead to:
Increased Survival Rates: A significant increase in the survival of infected mice compared to untreated controls. nih.govmdpi.com
Reduced Bacterial Burden: A decrease in the number of colony-forming units (CFU) in tissues such as the lungs and spleen. mdpi.com
Amelioration of Clinical Symptoms: Improvement in clinical signs of infection. nih.gov
Modulation of Inflammatory Markers: A reduction in the levels of pro-inflammatory cytokines like TNF-α in the serum. nih.gov
These types of preclinical studies are critical for determining the potential of this compound and its analogs as therapeutic agents for treating severe bacterial infections. colab.ws
Immunomodulation Studies in Animal Systems
The immunomodulatory properties of this compound, a peptide originally isolated from the skin of the African clawed frog Xenopus amieti, have been investigated in various animal models. uel.ac.ukuel.ac.uk These studies primarily focus on its effects on immune cell populations and the regulation of inflammatory responses, particularly in the context of metabolic diseases like type 2 diabetes.
Research has demonstrated that this compound can influence the balance of immune cells. In a study involving mice with streptozotocin-induced diabetes, treatment with this compound resulted in a notable decrease in the number of T and B cells. nih.gov This suggests a potential role for the peptide in modulating the adaptive immune response.
Furthermore, this compound has been shown to impact inflammatory pathways. While direct studies on cytokine production by this compound are limited, related research on other frog skin-derived peptides offers insights. For instance, some amphibian peptides have been observed to stimulate the release of glucagon-like peptide-1 (GLP-1), a molecule known for its immunomodulatory and anti-inflammatory effects. frontiersin.orgfrontiersin.org Specifically, this compound, along with other frog skin peptides, has been shown to stimulate the secretion of GLP-1 from GLUTag cells. frontiersin.orgfrontiersin.orgnih.gov This action could indirectly contribute to an anti-inflammatory environment. uel.ac.ukuel.ac.uk
The immunomodulatory actions of this compound are often explored in conjunction with its metabolic effects. In animal models of type 2 diabetes, the peptide has been shown to improve glucose homeostasis and insulin sensitivity. researchgate.netjppcm.org The interplay between its metabolic and immunomodulatory functions is an area of ongoing research, as inflammation is a key component in the pathogenesis of type 2 diabetes. uel.ac.ukuel.ac.uk
A study on hybrid peptides, where this compound was combined with exendin-4 (B13836491), revealed a reduction in inflammatory signals in a bone-marrow derived dendritic cell model. uel.ac.ukuel.ac.uk This finding points towards the potential for this compound to contribute to an anti-inflammatory environment. uel.ac.ukuel.ac.uk
Research Findings on this compound Immunomodulation in Animal Models
| Animal Model | Key Findings | Reference |
| Streptozotocin-induced diabetic mice | - Decreased number of T and B cells | nih.gov |
| High-fat diet-fed mice | - Improved glucose tolerance and insulin sensitivity, suggesting an indirect effect on inflammation associated with metabolic disease. | researchgate.netjppcm.org |
| In vitro GLUTag cells | - Stimulated the secretion of glucagon-like peptide-1 (GLP-1), a known immunomodulatory molecule. | frontiersin.orgfrontiersin.orgnih.gov |
| In vitro bone-marrow derived dendritic cells (hybrid peptide study) | - The hybrid peptide containing this compound reduced inflammatory signals. | uel.ac.ukuel.ac.uk |
Emerging Research Directions and Future Perspectives for Magainin Am2 Research
Development of Multi-Targeting Peptide Therapeutics
The multifaceted nature of diseases like Type 2 Diabetes, which involves impaired insulin (B600854) secretion, insulin resistance, and an underlying inflammatory component, has highlighted the limitations of single-target therapies. A promising research direction is the design of multi-targeting peptide therapeutics that can address several pathological mechanisms simultaneously. Magainin-AM2 serves as an excellent candidate for such strategies due to its diverse biological activities. researchgate.net
Research has shown that this compound not only stimulates insulin release but also promotes the secretion of glucagon-like peptide-1 (GLP-1), improves insulin sensitivity, and may possess anti-inflammatory properties. researchgate.netmdpi.comuel.ac.uk This inherent multi-functionality makes it a strong backbone for developing hybrid peptides. One explored concept involves creating a single molecular entity by combining established anti-diabetic components. uel.ac.uk For instance, studies that have created hybrid molecules by combining amphibian skin peptides, like this compound, with exendin-4 (B13836491) have demonstrated significantly enhanced therapeutic potential in preclinical models. uel.ac.uk This approach aims to generate hybrid peptides that retain the beneficial features of their parent molecules while potentially introducing new synergistic effects, such as promoting beta-cell proliferation and creating an anti-inflammatory environment. uel.ac.uk
| Therapeutic Target | Observed Effect of this compound or Related Peptides | Reference |
| Insulin Secretion | Potent stimulation of insulin release from pancreatic β-cells. | researchgate.netmdpi.com |
| Incretin (B1656795) System | Stimulates the release of GLP-1 from enteroendocrine cells. | researchgate.netmdpi.com |
| Inflammation | Reduction of pro-inflammatory signals in cellular models. | uel.ac.uk |
| Beta-Cell Health | Potential to increase genes associated with beta-cell proliferation. | researchgate.netuel.ac.uk |
Strategies for Overcoming Translational Barriers in Peptide Research (Preclinical Focus)
The journey of a peptide therapeutic from laboratory discovery to clinical use is fraught with challenges, collectively known as translational barriers. For this compound, these hurdles primarily include susceptibility to enzymatic degradation (proteolysis), potential cytotoxicity at higher concentrations, and suboptimal pharmacokinetic profiles. nih.gov Overcoming these issues is a central focus of current preclinical research.
Strategies being investigated include:
Structural Modification: Rational design and synthesis of this compound analogs are key. This can involve amino acid substitutions to enhance stability against proteases without compromising biological activity. Post-translational modifications, such as C-terminal amidation, which is common in amphibian peptides, are known to increase resistance to degradation and are a standard feature in synthetic peptide development. researchgate.netnih.gov
Minimizing Hemolytic Activity: While this compound is noted for its relatively low hemolytic activity compared to other antimicrobial peptides, this remains a critical parameter. mdpi.com Analog development focuses on optimizing the balance between therapeutic potency and cytotoxicity.
Improving Stability: Beyond resistance to proteases, the inherent stability of the peptide is crucial. Research into creating analogs with improved shelf-life and stability in physiological conditions is essential for developing a viable drug product. nih.gov
Novel Delivery Systems for Peptide Compounds (Conceptual Research)
To enhance the therapeutic efficacy and overcome the pharmacokinetic limitations of peptides like this compound, researchers are exploring novel delivery systems. mdpi.comnih.gov These systems are designed to protect the peptide from premature degradation, control its release, and potentially target it to specific sites of action. nih.gov
Conceptual and emerging delivery platforms include:
Nanoparticle-based Systems: Encapsulating this compound within nanoparticles (e.g., lipid-based or polymeric nanoparticles) can shield it from proteases in the bloodstream, improve its solubility, and prolong its circulation time. nih.gov
Hydrogel Formulations: Injectable hydrogels can act as a depot, providing sustained release of the peptide over an extended period. nih.gov This would reduce the need for frequent administrations, improving patient compliance.
Peptide Dendrimers: These are branched, tree-like macromolecules that offer a versatile platform for peptide delivery. acs.org Attaching multiple this compound molecules to a dendrimer core (a concept known as multivalency) could enhance its local concentration and target interaction. The structure of peptide dendrimers also offers increased resistance to proteolysis. acs.org
These advanced delivery strategies are largely in the conceptual or early research phase for this compound but represent a critical step toward its clinical translation. researchgate.net
Long-Term Preclinical Efficacy and Comprehensive Metabolic Profiling
While acute and short-term studies have established the glucose-lowering effects of this compound, a significant gap exists in the understanding of its long-term efficacy and broader metabolic impact. researchgate.net Most in vivo studies have been conducted over relatively short periods.
A notable study involved the twice-daily administration of this compound to high-fat-fed mice for 15 days. The results were significant:
Improved Glucose Homeostasis: The treatment led to a gradual reduction in non-fasting blood glucose and an increase in plasma insulin levels. nih.gov It also significantly improved both oral and intraperitoneal glucose tolerance. nih.gov
Enhanced Insulin Sensitivity: The peptide markedly improved the body's sensitivity to insulin. nih.gov
Better Beta-Cell Function: Islets isolated from the treated mice showed enhanced secretory responses to various stimuli. nih.gov
These findings underscore the peptide's potential. However, future preclinical research must extend to longer-term studies to confirm sustained efficacy, monitor for any adaptation or loss of response, and perform comprehensive metabolic profiling to understand its effects on other systems, such as lipid metabolism and liver function. researchgate.netnih.gov
| Preclinical Efficacy Parameter (15-Day Study) | Finding for this compound | Reference |
| Glucose Tolerance | Significantly enhanced | nih.gov |
| Insulin Sensitivity | Significantly improved | nih.gov |
| Islet β-cell Responsiveness | Significantly improved | nih.gov |
| Body Weight & Food Intake | No significant difference observed | nih.gov |
| Fat Deposition | Significantly reduced | nih.gov |
| Energy Expenditure | Not significantly altered | nih.gov |
Integration of Omics Data for Systems-Level Understanding
To move beyond a linear understanding of this compound's mechanism, future research will increasingly rely on the integration of multi-omics data. nih.gov A systems-level approach, incorporating genomics, transcriptomics, proteomics, and metabolomics, is necessary to build a complete picture of the peptide's biological impact. nih.gov
Transcriptomics: Can reveal how this compound modulates gene expression. Early studies already suggest it increases the expression of genes related to insulin and beta-cell proliferation. uel.ac.uk A broader analysis could identify entire pathways regulated by the peptide.
Proteomics: Can identify the direct protein interactors of this compound. For example, studies on the related Magainin-2 peptide have shown it can interact with key bacterial proteins like BamA, impairing their function. nih.gov A similar approach in mammalian cells could uncover its molecular targets.
Metabolomics: Provides a snapshot of the metabolic changes induced by the peptide, offering functional readouts of its activity beyond just glucose and insulin levels. mdpi.com This would complement efficacy studies and provide deeper insight into its effects on fat deposition and other metabolic processes. nih.gov
By integrating these layers of data, researchers can construct detailed regulatory networks that explain how this compound transitions from a molecular interaction to a systemic physiological effect. nih.govnih.gov This deep understanding is crucial for optimizing peptide-based therapies and identifying potential biomarkers for patient response.
Q & A
Q. What experimental models are commonly used to study Magainin-AM2’s effects on redox balance and cognitive function?
Methodological Answer:
- Drosophila melanogaster is a well-established model for studying redox imbalance and cognitive deficits. Key parameters include mortality rates, eclosion rates, reactive oxygen/nitrogen species (ROS/RNS) levels, and negative geotaxis assays to assess locomotor function. Antioxidant enzyme activities (e.g., catalase, glutathione-S-transferase) and thiol system markers (total/non-protein thiols) should be quantified using spectrophotometric assays .
- Mammalian models (e.g., high-fat diet-induced mice) are used for glucose homeostasis studies, with insulin release assays and glucose tolerance tests as primary endpoints .
Q. How can researchers validate this compound’s inhibitory effects on oxidative stress markers?
Methodological Answer:
- Measure hydrogen peroxide (H₂O₂) and nitrite/nitrate levels via colorimetric assays (e.g., Amplex Red for H₂O₂; Griess reagent for nitrite/nitrate).
- Quantify antioxidant enzyme activities (e.g., catalase via UV spectrophotometry at 240 nm; glutathione-S-transferase using CDNB substrate).
- Include positive controls (e.g., N-acetylcysteine for ROS scavenging) and normalize data to protein content or tissue weight .
Q. What are the standard protocols for assessing this compound’s impact on glucose metabolism?
Methodological Answer:
- In vivo : Administer this compound intraperitoneally or orally to high-fat diet-fed mice. Perform oral glucose tolerance tests (OGTT) and measure plasma insulin via ELISA.
- In vitro : Use pancreatic β-cell lines (e.g., INS-1E) to evaluate insulin secretion under high-glucose conditions. Dose-response curves (0.1–10 μM) are recommended to identify effective concentrations .
Advanced Research Questions
Q. How can contradictory findings on this compound’s efficacy across different models be resolved?
Methodological Answer:
- Conduct a systematic review to compare experimental variables (e.g., dosage, administration routes, model organisms).
- Perform meta-analysis of ROS inhibition or glucose-lowering effects across studies. Use statistical tools (e.g., PRISMA guidelines) to assess heterogeneity and publication bias .
- Validate mechanisms using multi-omics approaches (e.g., transcriptomics to identify conserved pathways in Drosophila and murine models) .
Q. What experimental design considerations are critical for studying this compound’s pharmacokinetics?
Methodological Answer:
- Pharmacokinetic profiling : Use LC-MS/MS to quantify peptide stability in plasma and tissue homogenates. Include protease inhibitors to prevent degradation.
- Tissue distribution studies : Radiolabel this compound with ¹²⁵I or fluorescent tags for tracking via gamma counting or confocal microscopy.
- Dose optimization : Start with in vitro IC₅₀ values (e.g., 1–5 μM in Drosophila ) and adjust for in vivo bioavailability .
Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on treated vs. control tissues to identify differentially expressed genes (e.g., antioxidant response elements like Nrf2 targets).
- Proteomics : Use SILAC labeling or TMT multiplexing to quantify changes in antioxidant enzymes (e.g., catalase, SOD2).
- Metabolomics : Apply LC-HRMS to profile thiol-related metabolites (e.g., glutathione, cysteine). Integrate datasets using tools like MetaboAnalyst or STRING .
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing this compound’s dose-dependent effects?
Methodological Answer:
Q. How should researchers address variability in antioxidant enzyme activity measurements?
Methodological Answer:
- Normalize enzyme activities to total protein content (Bradford assay).
- Include technical replicates (≥3) and account for inter-assay variability using internal controls (e.g., commercial catalase standards).
- Use robust regression models to adjust for outliers in high-throughput datasets .
Tables for Key Findings
Guidelines for Reproducibility
- Protocol documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data in appendices (e.g., NMR spectra, assay conditions) .
- Critical reagent validation : Use commercial peptide synthesis services with HPLC/MS purity certificates (>95%).
- Ethical reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
